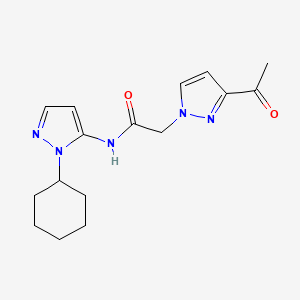

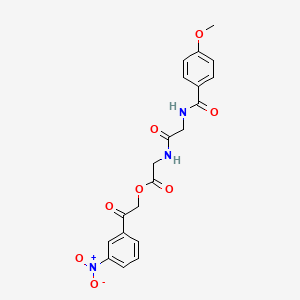

2-(3-acetyl-1H-pyrazol-1-yl)-N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives involves various chemical reactions that result in the formation of these compounds with potential antioxidant activities. For example, Chkirate et al. (2019) described the synthesis and characterization of two pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity through various in vitro assays (Chkirate et al., 2019). The synthesis process often involves reactions with acetyl chloride in dry benzene, followed by cyclization with hydrazine hydrate in ethanol, as outlined by Panchal and Patel (2011) (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamides is characterized using various spectroscopic methods such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). Single-crystal X-ray crystallography is also employed to establish the solid-state structure of these compounds. The study by Chkirate et al. (2019) provides a detailed analysis of the molecular structure of pyrazole-acetamide derivatives (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazole-acetamides participate in various chemical reactions, leading to the formation of coordination complexes with metals such as Co(II) and Cu(II). These reactions are influenced by the presence of functional groups in the pyrazole-acetamide molecules. The coordination involves amide O and pyrazole N atoms, resulting in complexes with distinct geometrical structures. The antioxidant activity of these compounds is assessed through assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole-acetamides, such as solubility, melting point, and crystal structure, are crucial for understanding their chemical behavior and potential applications. These properties are determined using techniques like single-crystal X-ray diffraction and spectroscopic methods.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding patterns, play a significant role in the biological activities of pyrazole-acetamides. Studies show that these compounds exhibit significant antioxidant activities and can form supramolecular architectures through hydrogen bonding interactions, which are critical for their chemical and biological functions (Chkirate et al., 2019).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including structures similar to 2-(3-acetyl-1H-pyrazol-1-yl)-N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by various spectroscopic techniques and exhibit significant antioxidant activity. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, demonstrating their potential in creating supramolecular architectures with desirable properties (Chkirate et al., 2019).

Novel Synthesis and Structural Analysis

Further research includes the unexpected synthesis of novel 2-pyrone derivatives, showcasing the versatility of pyrazole-acetamide compounds in organic synthesis. The study provides insights into crystal structures, Hirshfeld surface analysis, and computational studies, underscoring the importance of these compounds in advancing the field of crystallography and molecular design (Sebhaoui et al., 2020).

Biological Activity and Crystal Structure

Another significant application involves the synthesis and characterization of pyrazole-acetamide derivatives with potential biological activities. Studies on compounds such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide have revealed moderate herbicidal and fungicidal activities. These findings are crucial for the development of new agricultural chemicals with improved safety and efficacy profiles (Hu Jingqian et al., 2016).

Alzheimer's Disease Research

Pyrazole-acetamide derivatives have also been explored for their therapeutic potential against Alzheimer's disease. Compounds synthesized from this class have shown promising results as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This research opens new avenues for the treatment of neurodegenerative diseases, highlighting the multifunctional therapeutic approach of pyrazole-acetamide compounds (Umar et al., 2019).

Antimicrobial Agents Design

The design and synthesis of new thiophene, thienopyrimidine, and other derivatives of antipyrine, based on acetamide pyrazolone, have been investigated for their antimicrobial properties. This research demonstrates the role of pyrazole-acetamide compounds in developing potential antimicrobial agents, offering a new perspective on combating resistant microbial strains (Aly et al., 2011).

properties

IUPAC Name |

2-(3-acetylpyrazol-1-yl)-N-(2-cyclohexylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12(22)14-8-10-20(19-14)11-16(23)18-15-7-9-17-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFFALQUVKSQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)CC(=O)NC2=CC=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

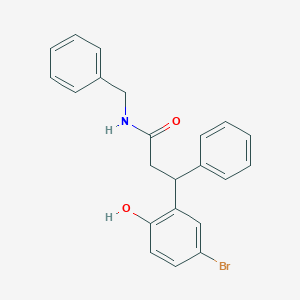

![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)

amino]methyl}phenol](/img/structure/B4007271.png)

![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)